6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

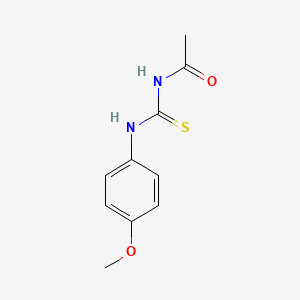

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H5NO3S . It has a molecular weight of 183.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NO3S/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2,9H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 183.19 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Lipid Peroxidation Inhibition

One study focused on the synthesis and evaluation of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines for their antioxidant activity and ability to inhibit lipid peroxidation. These compounds were synthesized using a one-pot solvent-free method facilitated by microwave-assisted acid catalysis. Some derivatives, specifically compounds 2 and 6f, exhibited potent activity as inhibitors of lipoxygenase and lipid peroxidation, indicating their potential as antioxidants and anti-inflammatory agents (Neochoritis et al., 2010).

Potential Anticancer Agents

Another area of research involved the synthesis of novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, aiming to discover new anticancer agents. These compounds exhibited promising cytotoxicity against certain cancer cell lines, suggesting their potential for further development as anticancer drugs (Chazin et al., 2015).

Defense Chemicals in Plants

Hydroxamic acids derived from structures similar to 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one have been studied for their role in plant defense against pests and diseases. These compounds are significant in the detoxification of herbicides and exhibit allelopathic effects, highlighting their importance in agricultural and environmental science (Niemeyer, 1988).

Synthesis and Biological Activities

Research has also been conducted on the synthesis of 5-Hydroxy-1,3-benzoxathiole, which serves as a key intermediate for preparing various derivatives with biological activities. These derivatives have shown potential as juvenoids, insecticides, and synergists for natural and synthetic insecticides, indicating their application in the development of new agricultural chemicals (Degani et al., 1980).

Phosphorothioylation of Amino Acids

An efficient synthesis method for N- and O-phosphorothioylated amino acids was developed, involving the reaction of amino acid methyl esters with oxathiaphospholane in the presence of elemental sulfur. This methodology has implications for the phosphorylation of amino acids, offering potential applications in biochemistry and pharmaceutical chemistry (Baraniak et al., 2002).

Wirkmechanismus

Target of Action

The primary target of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is the nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound interacts with its target by blocking lipopolysaccharide-induced NF-κB activation . It achieves this by inactivating the inhibitory kappaB kinase beta (IKKβ) , which is a crucial enzyme in the NF-κB signaling pathway. This inactivation prevents the downstream gene transcription regulated by NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . By inactivating IKKβ, it prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). This action keeps NF-κB in an inactive state in the cytoplasm, thereby inhibiting the transcription of genes regulated by NF-κB .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of NF-κB-regulated gene transcription . This can lead to a decrease in the expression of genes involved in inflammation, immune response, cell proliferation, and other processes regulated by NF-κB .

Eigenschaften

IUPAC Name |

6-amino-5-hydroxy-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBPUJRZHZQUCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(=O)S2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2960168.png)

![N-[4-(dimethylamino)phenyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2960177.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2960179.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2960184.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide](/img/structure/B2960185.png)